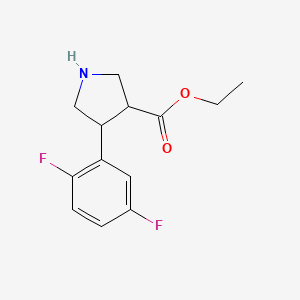

Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO2/c1-2-18-13(17)11-7-16-6-10(11)9-5-8(14)3-4-12(9)15/h3-5,10-11,16H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTQFGUKMKQZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Routes

Pyrrolidine Ring Formation and Substitution

A patented method describes the synthesis of R-2-(2,5-difluorophenyl)pyrrolidine as a key intermediate, which can be elaborated to the target compound. The process involves:

- Starting from pyrrolidone, reaction with di-tert-butyl carbonate in the presence of a base to form tert-butyl protected intermediates.

- Acid-catalyzed cyclization at 0–100 °C to yield 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.

- Reduction with borane ammonia complex and chiral acid at 20–80 °C for 8–48 hours to afford the chiral pyrrolidine derivative.

Organometallic Coupling for Aromatic Substitution

Another method involves the formation of a Grignard reagent from 2,5-difluorobromobenzene and its reaction with 3,4-dihydro-2H-pyrrole under nitrogen atmosphere at controlled temperatures (25–45 °C). This yields 2-(2,5-difluorophenyl)pyrrolidine with yields around 78% after workup and purification.

Esterification to Form Ethyl Ester

The carboxylic acid intermediate is esterified with ethanol, typically under reflux conditions, sometimes using acid catalysts or coupling agents to improve yield and purity. This step converts the pyrrolidine-3-carboxylic acid into Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate.

Reaction Conditions and Optimization

- Solvents : Polar solvents like methanol, ethanol, and acetonitrile are commonly employed. For Grignard reactions, anhydrous tetrahydrofuran (THF) is preferred.

- Temperature : Cyclization and reduction steps are generally performed between 0 °C and 100 °C, with precise control to optimize yield.

- Catalysts and Reagents : Borane ammonia complex is used for reduction; bases like potassium carbonate facilitate substitutions; acid catalysts promote esterification.

- Purification : Flash chromatography using ethyl acetate/hexane gradients and recrystallization (e.g., ethanol/water) are standard for purification.

Research Results and Data Tables

Spectroscopic and Analytical Data

| Technique | Key Observations | Reference |

|---|---|---|

| [^1H NMR (DMSO-d6)](pplx://action/followup) | Triplet at δ 1.25 ppm (3H, ethyl CH3), singlet at δ 3.71 ppm (2H, pyrrolidine), multiplet δ 7.12–7.34 ppm (3H, aromatic H) | |

| LC-MS | m/z 280.1 [M+H]^+, retention time ~1.01 min (C18 column, 0.1% formic acid) | |

| HPLC Purity | ≥95% purity confirmed by reverse-phase HPLC |

Comparative Reactivity of Fluorinated Phenyl Substituents

| Substituent | Suzuki Coupling Yield (%) | Electrophilic Reactivity (Hammett σ) | Reference |

|---|---|---|---|

| 2,5-Difluorophenyl | 78 | +0.23 | |

| 4-Fluorophenyl | 65 | +0.06 |

Summary of Preparation Protocols

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Pyrrolidone protection | Di-tert-butyl carbonate, base, polar solvent | tert-butyl protected intermediate |

| Cyclization | Acid catalyst, 0–100 °C, 1–10 hours | 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole |

| Reduction | Borane ammonia complex, chiral acid, 20–80 °C, 8–48 hours | R-2-(2,5-difluorophenyl)pyrrolidine, ~78% yield |

| Aromatic substitution | Grignard reagent from 2,5-difluorobromobenzene, THF, 25–45 °C | 2-(2,5-difluorophenyl)pyrrolidine |

| Esterification | Ethanol, acid catalyst, reflux | This compound |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic ring to a cyclohexane derivative.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is an organic compound belonging to the pyrrolidine class of derivatives, featuring a pyrrolidine ring with an ethyl ester group at the 3-position and a 2,5-difluorophenyl group at the 4-position. The presence of fluorine atoms in the phenyl ring gives the compound unique chemical and biological properties. It finds use in scientific research in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound serves in scientific research across multiple disciplines.

Chemistry It is used as a building block in synthesizing complex molecules, particularly in developing pharmaceuticals and agrochemicals.

Biology The compound is studied for its biological activity and potential therapeutic applications, including its effects on enzymes and receptors. The compound's ability to interact with biological targets, such as enzymes and receptors, is responsible for its biological activity. The difluorophenyl group may enhance binding affinity due to its electronic properties, allowing the compound to modulate specific biochemical pathways.

Medicine Research explores its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

Industry It is used in developing materials with specific properties, such as polymers and coatings.

Biological Activities

This compound has gained attention in medicinal chemistry for its potential biological activities. The compound features a pyrrolidine ring and a difluorophenyl substituent that enhances its lipophilicity and metabolic stability.

Potential mechanisms include:

- Enzyme Inhibition The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling processes.

Research indicates promising biological activities:

- Anti-inflammatory Effects Preliminary studies suggest the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Properties In vitro studies have shown potential cytotoxic effects against various cancer cell lines, indicating its role as an anticancer agent.

- Antiviral Activity The compound may exhibit antiviral properties by interfering with viral replication mechanisms.

Case Studies

Anti-Cancer Activity A study investigating the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound induced apoptosis in a concentration-dependent manner, as evidenced by increased caspase-3 activity and altered cell cycle profiles.

Inflammatory Response Modulation Another study assessed the anti-inflammatory properties of the compound in animal models and showed a marked decrease in inflammatory markers following treatment with this compound.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism |

|---|---|

| Anti-inflammatory | Inhibition of cytokines |

| Anticancer | Induction of apoptosis (caspase activation) |

| Antiviral | Interference with viral replication |

Synthesis and Modification

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate

- Ethyl 4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate

- Ethyl 4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylate

Uniqueness

Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The 2,5-difluorophenyl group provides distinct electronic and steric properties compared to other halogenated derivatives, making it a valuable compound for various applications.

Biological Activity

Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.27 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a difluorophenyl substituent that enhances its lipophilicity and metabolic stability.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the difluorophenyl group may enhance binding affinity due to its electronic properties, allowing the compound to modulate specific biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling processes.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

- Anti-inflammatory Effects: Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Properties: In vitro studies have shown potential cytotoxic effects against various cancer cell lines, indicating its role as an anticancer agent.

- Antiviral Activity: The compound may exhibit antiviral properties by interfering with viral replication mechanisms.

Case Studies

-

Anti-Cancer Activity:

A study investigating the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound induced apoptosis in a concentration-dependent manner, as evidenced by increased caspase-3 activity and altered cell cycle profiles. -

Inflammatory Response Modulation:

Another study assessed the anti-inflammatory properties of the compound in animal models. Results showed a marked decrease in inflammatory markers following treatment with this compound.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Anticancer | Induction of apoptosis (caspase activation) | |

| Antiviral | Interference with viral replication |

Synthesis and Modification

The synthesis of this compound can be achieved through various methods involving the reaction of pyrrolidine derivatives with appropriate fluorinated phenolic compounds. Modifications to the compound's structure can enhance its biological activity or alter pharmacokinetic properties.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.